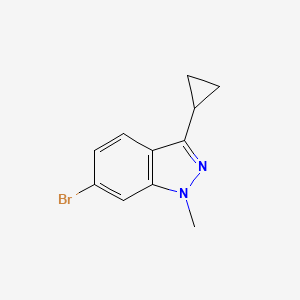

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-cyclopropyl-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-14-10-6-8(12)4-5-9(10)11(13-14)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHMWGQFUZQXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=N1)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716639 | |

| Record name | 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-86-0 | |

| Record name | 1H-Indazole, 6-bromo-3-cyclopropyl-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

This technical guide provides a comprehensive overview of the chemical entity 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, including its structural and physical properties. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents a proposed synthetic route based on established methodologies for indazole synthesis. Furthermore, the broader significance of the indazole scaffold in medicinal chemistry is discussed, highlighting the diverse biological activities associated with this class of compounds.

Core Compound Properties

While detailed experimental data for this compound is not extensively documented, the following table summarizes its fundamental chemical properties based on available information.[1][2][3][4][5]

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1311197-86-0 | [1][2][4][5][6] |

| Molecular Formula | C₁₁H₁₁BrN₂ | [1] |

| Molecular Weight | 251.12 g/mol | [1] |

| Purity | ≥98% (as commercially available) | [1] |

| Appearance | Solid (inferred) | N/A |

| Storage | Room temperature | [1] |

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized through a multi-step process starting from a readily available substituted acetophenone. This proposed pathway is based on well-established reactions for the formation of the indazole core and subsequent functionalization.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(4-Bromo-2-nitrophenyl)ethan-1-one

To a solution of 1-(4-bromophenyl)ethan-1-one in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0°C. The reaction mixture is stirred for several hours and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 1-(4-bromo-2-nitrophenyl)ethan-1-one.

Step 2: Synthesis of 1-(4-Bromo-2-nitrophenyl)-3-cyclopropylpropane-1,3-dione

To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF), a solution of 1-(4-bromo-2-nitrophenyl)ethan-1-one in THF is added dropwise. The mixture is stirred at room temperature, followed by the dropwise addition of cyclopropanecarbonyl chloride. The reaction is then refluxed for several hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

Step 3: Synthesis of 6-Bromo-3-cyclopropyl-1H-indazole

A solution of 1-(4-bromo-2-nitrophenyl)-3-cyclopropylpropane-1,3-dione in ethanol is treated with hydrazine hydrate. The reaction mixture is heated at reflux for several hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 6-bromo-3-cyclopropyl-1H-indazole.

Step 4: Synthesis of this compound

To a solution of 6-bromo-3-cyclopropyl-1H-indazole in anhydrous THF, sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

The Indazole Scaffold in Drug Discovery

While specific biological data for this compound is not available, the indazole core is a well-recognized "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively investigated and have shown a wide range of pharmacological activities. This makes the title compound a molecule of interest for further biological evaluation.

Caption: The diverse biological activities of the indazole scaffold in drug discovery.

The indazole nucleus is a key component in several approved drugs and clinical candidates.[7][8][9][10] Its structural similarity to purines and indoles allows it to interact with a variety of biological targets. The diverse pharmacological profiles of indazole derivatives, including anticancer, anti-inflammatory, and antimicrobial activities, underscore the therapeutic potential of this heterocyclic system.[7][8][9][10] Therefore, this compound represents a promising candidate for screening in various drug discovery programs.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1311197-86-0 CAS Manufactory [m.chemicalbook.com]

- 3. 6-Bromo-3-cyclopropyl-1-methylindazole - CAS:1311197-86-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. 6-Bromo-3-cyclopropyl-1-methylindazole | CAS 1311197-86-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 6-Bromo-3-cyclopropyl-1-methylindazole | 1311197-86-0 [chemicalbook.com]

- 6. echemhub.com [echemhub.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. This document consolidates key physicochemical data, outlines a putative synthesis protocol, and explores the potential biological significance of this molecule based on the activities of structurally related indazole derivatives.

Core Compound Properties

This compound is a substituted indazole with the chemical formula C₁₁H₁₁BrN₂. The presence of the bromine atom, the cyclopropyl group, and the N-methylation contribute to its specific physicochemical and pharmacological properties.

| Property | Value | Source |

| Molecular Weight | 251.12 g/mol | [1] |

| Molecular Formula | C₁₁H₁₁BrN₂ | [1] |

| CAS Number | 1311197-86-0 |

Synthesis and Methodology

A potential synthetic pathway is outlined below. This proposed workflow is based on common reactions in heterocyclic chemistry.

Caption: Proposed synthetic workflow for this compound.

Note: This represents a generalized synthetic scheme. Optimization of reagents, reaction conditions, and purification methods would be necessary for a successful synthesis.

Potential Biological Significance and Signaling Pathways

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2] While specific studies on this compound are limited, the indazole core is a key component in numerous compounds with therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective agents.

The biological activity of indazole derivatives is often attributed to their ability to act as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

Based on the known activities of related indazole compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and inflammation. A hypothetical mechanism of action could involve the inhibition of specific kinases, leading to downstream effects on cellular processes.

References

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole CAS number

An In-depth Technical Guide on 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole and its Analogs for Drug Discovery Professionals

CAS Number: 1311197-86-0[1]

Executive Summary

This compound is a heterocyclic compound belonging to the indazole class of molecules. While specific research on this particular molecule is limited in publicly available literature, the indazole scaffold, and particularly bromo-substituted indazoles, are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4][5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 6-bromo-indazole derivatives as a proxy for understanding the potential of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | 6-bromo-3-methyl-1H-indazole | 6-bromo-1-methyl-1H-indazole |

| Molecular Formula | C8H7BrN2[7] | C8H7BrN2[8] |

| Molecular Weight | 211.06 g/mol [7] | Not Available |

| CAS Number | 7746-27-2[7] | 590417-94-0[8] |

| Purity | Not Available | 97%[8] |

| Physical Form | Not Available | Solid[8] |

| Storage Temperature | Not Available | Room Temperature[8] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the provided search results. However, general synthetic routes for related bromo-indazole derivatives can provide insight into potential synthetic strategies.

General Synthesis of Substituted Indazoles

The construction of the indazole ring system can be achieved through various synthetic methodologies, often starting from appropriately substituted benzene derivatives.[5] A common approach involves the formation of the pyrazole ring fused to the benzene ring.

Synthesis of 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole

A specific example of a synthesis of a substituted 6-bromo-1H-indazole is the preparation of 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.[9]

Experimental Protocol:

-

A suspension of LiAlH4 (6.2 g, 0.083 mol of a 50-55% oil dispersion) in THF (175 ml) is prepared under a nitrogen atmosphere.

-

To this stirred suspension, 4-(6-bromo-1H-indazol-3-yl)piperidine-1-carboxylic acid methyl ester (28.1 g, 0.083 mol) is added dropwise.

-

The reaction mixture is refluxed for 1 hour and then cooled in an ice bath.

-

Water is carefully added to quench the reaction.

-

The mixture is filtered, and the filtrate is concentrated to yield a solid product.

-

The crude solid is recrystallized from toluene to yield 10.2 g (42%) of 6-bromo-3-(1-methyl-4-piperidinyl)-1H-indazole with a melting point of 203°-205° C.[9]

-

Further purification can be achieved by preparative HPLC on a silica gel column using an eluent of CH2Cl2:CH3OH:(C2H5)2NH (95:4:1).[9]

Caption: Synthetic workflow for a substituted 6-bromo-1H-indazole.

Biological Activities and Potential Applications

Indazole derivatives are recognized for a wide array of pharmacological activities, establishing them as "privileged scaffolds" in medicinal chemistry.[3][4][5] These activities include anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3][4][5][6][10]

Anticancer Activity

Numerous indazole-based compounds have been investigated for their potential as anticancer agents.[5] For instance, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives were synthesized and evaluated for their ability to inhibit the viability of human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells.[5]

| Compound Class | Cell Line | Activity |

| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides | HEP3BPN 11 (liver), MDA 453 (breast), HL 60 (leukemia) | Inhibition of cancer cell viability[5] |

| 1H-indazol-3-amine derivatives | FGFR1 | Potent inhibitors[4] |

| 3-substituted 1H-indazoles | IDO1 enzyme | Potent inhibitory activity[4] |

Antimicrobial Activity

Novel 1,2,3-triazole derivatives containing a 6-bromo-1H-indazole moiety have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains.[5]

Neurological Applications

6-Bromo-1,5-dimethyl-1H-indazole is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[10]

Caption: Potential biological activities of 6-bromo-indazole derivatives.

Conclusion

While direct experimental data on this compound is sparse, the broader family of 6-bromo-indazole derivatives demonstrates significant potential in drug discovery and development. The synthetic accessibility of the indazole core allows for diverse functionalization, leading to compounds with a wide range of biological activities, including promising anticancer, antimicrobial, and neurological applications. Further research into specific analogs like this compound is warranted to explore their therapeutic potential fully. This guide serves as a foundational resource for researchers interested in leveraging the indazole scaffold for the development of novel therapeutics.

References

- 1. echemhub.com [echemhub.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. chemimpex.com [chemimpex.com]

Spectroscopic and Synthetic Profile of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies relevant to 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, frequently investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2][3] This document collates predicted data for the target compound and experimental data from structurally similar analogs to serve as a reference for researchers engaged in its synthesis and characterization.

Spectroscopic Data Summary

Table 1: Predicted and Analog-Based NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) ppm for this compound | Reference Compound & Observed Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | ~ 7.8-8.0 | 6-Bromo-1H-indazole: 8.03 (s)[4] | H-3 (if not cyclopropyl substituted) |

| ~ 7.6-7.7 | 6-Bromo-1H-indazole: 7.67-7.72 (m)[4] | Aromatic Protons (H4, H7) | |

| ~ 7.2-7.3 | 6-Bromo-1H-indazole: 7.24-7.26 (m)[4] | Aromatic Proton (H5) | |

| ~ 3.9-4.1 | 6-Bromo-1-methyl-1H-indazole (Predicted) | N-CH₃ | |

| ~ 2.0-2.2 | Cyclopropyl group protons (methine) | CH of cyclopropyl | |

| ~ 0.8-1.2 | Cyclopropyl group protons (methylene) | CH₂ of cyclopropyl | |

| ¹³C NMR | ~ 145-150 | 3-Phenyl-1H-indazole: 145.51[5] | C3 |

| ~ 140-142 | 6-Bromo-1H-indazole: ~140.0 (Predicted)[4] | C7a | |

| ~ 125-127 | 6-Bromo-1H-indazole: ~125.0 (Predicted)[4] | C5 | |

| ~ 122-124 | 6-Bromo-1H-indazole: ~122.0 (Predicted)[4] | C4 | |

| ~ 120-122 | 6-Bromo-1H-indazole: ~120.0 (Predicted)[4] | C7 | |

| ~ 118-120 | 6-Bromo-1H-indazole: ~118.0 (Predicted)[4] | C6 (bearing Br) | |

| ~ 110-112 | 6-Bromo-1H-indazole: ~110.0 (Predicted)[4] | C3a | |

| ~ 30-35 | N-methylated indazoles (general) | N-CH₃ | |

| ~ 5-10 | Cyclopropyl group carbons | Cyclopropyl carbons |

Note: Predicted values are estimations based on the additive effects of substituents on the indazole core and data from analogs. Experimental verification is required.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Predicted Data for this compound | Reference Compound & Observed Data |

| Mass Spec. (MS) | Molecular Formula: C₁₀H₉BrN₂. Monoisotopic Mass: 235.9949 Da.[6] The spectrum would show characteristic isotopic patterns for bromine. | 6-Bromo-1-methyl-1H-indazole: MW: 211.06 g/mol .[7] |

| Infrared (IR) | Predicted Bands (cm⁻¹): ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1620-1450 (C=C and C=N ring stretching), ~1050-1000 (Cyclopropyl ring vibrations), ~800-600 (C-Br stretch). | 3-Phenyl-1H-indazole: 3151, 2929, 1621, 1479 cm⁻¹.[5] |

Experimental Protocols

The synthesis of this compound would likely follow a multi-step pathway common for substituted indazoles. Below are generalized protocols adapted from the synthesis of related compounds.

Synthesis of 6-Bromo-1H-indazole (A Key Intermediate)

This procedure is based on the diazotization of 4-bromo-2-methylaniline followed by cyclization.[1]

-

Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform and cool the solution. Add acetic anhydride while maintaining a low temperature (<40°C).[1]

-

Cyclization: To the resulting mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (around 68°C) for approximately 20 hours.[1]

-

Work-up and Hydrolysis: After cooling, remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat to 50-55°C.[1]

-

Isolation: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous sodium hydroxide solution. Evaporate the solvent. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-Bromo-1H-indazole.[1]

N-Methylation of the Indazole Ring

This protocol describes the methylation at the N1 position of the indazole ring.

-

Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of the 6-bromo-indazole intermediate (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes. Add iodomethane (1.5 equivalents) dropwise at 0°C.

-

Completion and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water at 0°C.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

A cyclopropyl group can be introduced at the 3-position through various methods, often involving a suitable starting material with the cyclopropyl moiety already present or through cross-coupling reactions.

General Spectroscopic Analysis Workflow

The following protocol outlines the standard procedures for acquiring spectroscopic data for a synthesized compound like this compound.[4]

-

Sample Preparation: Ensure the synthesized compound is purified, typically by column chromatography or recrystallization, and thoroughly dried to remove solvents.

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data to determine chemical shifts, multiplicities, coupling constants, and integration.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample.

-

Analyze using a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.[4]

-

-

Infrared (IR) Spectroscopy:

Visualized Workflows

The following diagrams illustrate the logical flow of synthesis and analysis for a novel indazole derivative.

Caption: Proposed synthetic workflow for this compound.

Caption: General workflow for the spectroscopic analysis of a novel compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. PubChemLite - 6-bromo-3-cyclopropyl-1h-indazole (C10H9BrN2) [pubchemlite.lcsb.uni.lu]

- 7. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole in Kinase Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its versatile biological activities.[1][2] This technical guide delves into the potential mechanism of action of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, a novel derivative poised for exploration in drug discovery. While direct experimental data for this specific molecule is not yet prevalent in public literature, this document extrapolates its likely biological functions based on the well-established activities of the 6-bromo-1H-indazole framework. This scaffold is a known bioisostere of the purine core of ATP, positioning its derivatives as competitive inhibitors of a broad spectrum of protein kinases.[1][3] This guide will synthesize current knowledge on related compounds, offering insights into potential kinase targets, relevant signaling pathways, and the experimental methodologies crucial for its investigation.

The 6-Bromo-1H-Indazole Scaffold: A Privileged Kinase Inhibitor Motif

The 1H-indazole core's structural resemblance to adenine enables it to effectively compete for the ATP-binding pocket of various protein kinases.[1][3] This competitive inhibition is a cornerstone of its therapeutic potential. The strategic placement of a bromine atom at the 6-position of the indazole ring serves as a versatile synthetic handle, facilitating cross-coupling reactions (e.g., Suzuki, Heck) for the exploration of the solvent-exposed regions of the kinase ATP-binding site.[3] This allows for the generation of a diverse library of derivatives with tailored selectivity and potency.

The substituents at the 1 and 3 positions of the indazole ring play a crucial role in defining the specific kinase targets and the inhibitory profile of the molecule. While the methyl group at the 1-position is a common feature in many indazole-based inhibitors, the cyclopropyl group at the 3-position is a key determinant of target specificity.

Potential Kinase Targets and Signaling Pathways

Derivatives of the 6-bromo-1H-indazole scaffold have demonstrated significant inhibitory activity against several key kinases implicated in oncology and other proliferative disorders. The primary targets for which data on related compounds are available include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A pivotal regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Inhibition of VEGFR-2 can stifle tumor progression by cutting off its blood supply.

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication during the cell cycle.[2][5] Overexpression of PLK4 is observed in various cancers, making it a promising target for anti-cancer therapies.[5]

-

p21-activated kinase 1 (PAK1): Involved in various cellular processes, including cytoskeletal dynamics, cell motility, and survival signaling.[6] Its aberrant activation is linked to tumor progression and metastasis.[6]

The inhibition of these kinases by a molecule like this compound would likely modulate critical cellular signaling pathways.

Signaling Pathway Diagrams

Caption: Simplified VEGFR-2 signaling pathway.

Caption: Role of PLK4 in cell cycle regulation.

Quantitative Data on Related Kinase Inhibitors

While specific IC50 values for this compound are not available, the following table summarizes the inhibitory activities of other 6-bromo-1H-indazole derivatives against relevant kinases, providing a benchmark for potential efficacy.

| Compound/Drug | Target | IC50 (nM) | Source |

| 6-Bromo-1H-indazole Derivatives | |||

| Derivative W4 | VEGFR-2 | < 5 | [4] |

| Derivative W12 | VEGFR-2 | < 5 | [4] |

| Derivative W17 | VEGFR-2 | < 5 | [4] |

| Derivative W19 | VEGFR-2 | < 5 | [4] |

| Derivative W20 | VEGFR-2 | < 5 | [4] |

| Derivative W2 | VEGFR-2 | < 10 | [4] |

| Derivative W23 | VEGFR-2 | < 10 | [4] |

| Reference Drugs | |||

| Axitinib | VEGFR-2 | 0.2 | [4] |

| Pazopanib | VEGFR-2 | 30 | [4] |

| CFI-400945 (PLK4 Inhibitor) | PLK4 | Single-digit nM | [2] |

| 1H-indazole-3-carboxamide Derivative | |||

| Compound 30l | PAK1 | 9.8 | [6] |

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and may not have been independently verified in peer-reviewed publications.[4] Direct comparisons should be made with caution as experimental conditions may vary.

Experimental Protocols for Kinase Inhibition Assays

The investigation of this compound as a kinase inhibitor would necessitate a series of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of enzyme activity and its inhibition.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound (this compound) in an appropriate assay buffer. Prepare a solution of the purified target kinase (e.g., VEGFR-2, PLK4), a suitable substrate, and ATP (typically at its Km concentration).

-

Kinase Reaction: In a 384-well plate, add the serially diluted compound. Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to each well.

-

Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).

-

Signal Generation: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

To assess the compound's effect on cancer cell growth, a cell proliferation assay such as the MTT or CellTiter-Glo® assay can be employed.

Methodology:

-

Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase (e.g., endothelial cells for VEGFR-2, breast cancer cells for PLK4) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Add the appropriate reagent (e.g., MTT, CellTiter-Glo®) and measure the absorbance or luminescence, which correlates with the number of viable cells.

-

Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).

Experimental Workflow Diagram

Caption: General workflow for kinase inhibitor discovery.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is yet to be established, its structural features strongly suggest its potential as a kinase inhibitor. The 6-bromo-1H-indazole scaffold has proven to be a fertile ground for the discovery of potent modulators of key oncogenic kinases such as VEGFR-2 and PLK4.[4][5] The presence of the 3-cyclopropyl and 1-methyl groups will undoubtedly confer a unique selectivity profile that warrants thorough investigation.

Future research should focus on synthesizing this compound and screening it against a broad panel of kinases to identify its primary targets. Subsequent cell-based assays and in-depth mechanistic studies will be crucial to elucidate its signaling effects and therapeutic potential. The information and protocols outlined in this guide provide a robust framework for initiating such an investigation, paving the way for the potential development of a novel therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system, has proven to be a "privileged scaffold" in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of novel indazole compounds, detailing their synthesis, biological activities, and mechanisms of action.

Historical Perspective: From Discovery to Therapeutic Promise

The journey of indazole chemistry began in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, Fischer reported the first synthesis of an indazole derivative, 3-indazolone, through the intramolecular condensation of o-hydrazinobenzoic acid.[1] This seminal discovery laid the groundwork for the exploration of this versatile heterocyclic system. While Fischer's initial work did not yield the parent indazole, it was a critical first step in recognizing this novel chemical entity.[1]

Throughout the 20th century, chemists like Jacobson and von Auwers further expanded the synthetic methodologies for creating indazole derivatives.[1] A significant milestone in the therapeutic application of indazoles was the discovery of the anti-inflammatory properties of Benzydamine in the mid-20th century.[1] This compound, an indazole derivative, demonstrated a mechanism of action distinct from typical non-steroidal anti-inflammatory drugs (NSAIDs) of the time, primarily by inhibiting the production of pro-inflammatory cytokines rather than acting on cyclooxygenase (COX) enzymes.

The late 20th and early 21st centuries witnessed a surge in interest in indazole-based compounds, particularly in the field of oncology. The discovery of potent indazole-based kinase inhibitors, such as Axitinib and Pazopanib , revolutionized the treatment of certain cancers by targeting key signaling pathways involved in tumor growth and angiogenesis. Furthermore, research has uncovered the potential of indazole derivatives as antimicrobial agents, with some compounds exhibiting activity against a range of bacterial and fungal pathogens.

Quantitative Bioactivity and Pharmacokinetic Data

The therapeutic potential of indazole compounds is underscored by their potent and often selective biological activity. The following tables summarize key quantitative data for representative indazole-based drugs.

Table 1: In Vitro Potency of Indazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) |

| Axitinib | VEGFR1 | 0.1 |

| VEGFR2 | 0.2 | |

| VEGFR3 | 0.1-0.3 | |

| PDGFRβ | 1.6 | |

| c-Kit | 1.7 | |

| Pazopanib | VEGFR1 | 10 |

| VEGFR2 | 30 | |

| VEGFR3 | 47 | |

| PDGFRα | 71 | |

| PDGFRβ | 84 | |

| c-Kit | 74 |

Table 2: Pharmacokinetic Properties of Benzydamine

| Parameter | Value |

| Systemic Clearance | ~160 mL/min[1] |

| Volume of Distribution | ~110 L[1] |

| Terminal Half-life (plasma) | ~8 hours[1] |

| Oral Bioavailability | 87%[1] |

| Topical Absorption | <10%[1] |

Table 3: Antibacterial Activity of Novel Indazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| Indazole Derivative 5 | S. aureus | 64-128 |

| S. epidermidis | 64-128 | |

| Indazole Derivative 2 & 3 | E. faecalis | ~128 |

| Indazole-Sulfonamide 74 | B. cereus | 6.2 |

| S. aureus | 6.2 | |

| E. coli | 3.1 | |

| P. aeruginosa | 3.1 |

Key Signaling Pathways

Indazole derivatives exert their therapeutic effects by modulating specific signaling pathways. The following diagrams illustrate the mechanisms of action for key classes of indazole compounds.

VEGFR Signaling Pathway Inhibition by Axitinib and Pazopanib

Axitinib and Pazopanib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, the formation of new blood vessels.[2] By blocking VEGFR signaling, these drugs inhibit tumor growth and metastasis.

Proposed Mechanism of Indazole-Based GyrB Inhibitors

Certain novel indazole derivatives have been identified as inhibitors of bacterial DNA gyrase subunit B (GyrB), a validated target for antibacterial drugs.[3] By inhibiting GyrB, these compounds prevent DNA replication and lead to bacterial cell death.

References

- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorbyt.com [biorbyt.com]

- 3. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole: A Technical Guide for Drug Discovery Professionals

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, antibacterial, and notably, anticancer properties. The indazole scaffold is a key component in several clinically approved drugs. This technical guide provides an in-depth overview of a hypothetical in silico modeling study for the novel compound 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole. The methodologies and analyses presented herein are based on established computational drug design workflows and aim to serve as a practical guide for researchers, scientists, and drug development professionals.

While specific experimental data for this compound is not publicly available, this document outlines a plausible in silico investigation targeting a relevant biological protein, based on the known activities of similar indazole-containing molecules. For the purpose of this guide, we will consider the BRAF kinase, a well-validated target in cancer therapy, as the hypothetical protein of interest.

Compound Overview

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight | Canonical SMILES |

| This compound | This compound | 1311197-86-0[1] | C11H11BrN2 | 251.12 g/mol | CN1N=C(C2CC2)C3=C1C=C(Br)C=C3 |

Hypothetical Biological Target: BRAF Kinase

The BRAF gene encodes a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway. This pathway is essential for regulating cell division, differentiation, and secretion. Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the kinase, promoting uncontrolled cell growth and survival, and are implicated in various cancers, including melanoma, colorectal cancer, and thyroid cancer. Therefore, inhibitors of mutant BRAF are of significant therapeutic interest.

In Silico Modeling Workflow

The following diagram illustrates the proposed computational workflow for investigating the interaction of this compound with the BRAF kinase.

Experimental Protocols

Ligand Preparation

The 3D structure of this compound would be generated using a molecular builder such as Avogadro or ChemDraw. The geometry of the molecule would then be optimized using a quantum mechanical method, for instance, with Gaussian, at the B3LYP/6-31G* level of theory. This process ensures a low-energy and sterically favorable conformation of the ligand. Finally, partial charges would be assigned using the Gasteiger-Hückel method.

Protein Preparation

The crystal structure of the target protein, BRAF kinase (V600E mutant), would be obtained from the Protein Data Bank (PDB ID: 1UWJ). The protein structure would be prepared for docking by:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning Kollman charges.

-

Repairing any missing side chains or loops using tools like SWISS-MODEL or Modeller.

Molecular Docking

Molecular docking simulations would be performed using AutoDock Vina to predict the binding mode and affinity of the ligand to the BRAF kinase. The search space for docking would be defined by a grid box encompassing the ATP-binding site of the kinase. The docking protocol would involve a Lamarckian Genetic Algorithm with a set number of runs (e.g., 100) to ensure thorough conformational sampling. The resulting poses would be clustered and ranked based on their predicted binding energies.

Molecular Dynamics Simulation

To evaluate the stability of the predicted protein-ligand complex, a molecular dynamics (MD) simulation would be carried out using GROMACS. The complex would be solvated in a cubic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions. The system would undergo energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration phases. Finally, a production MD run of at least 100 nanoseconds would be performed.

Binding Free Energy Calculation

The binding free energy of the protein-ligand complex would be calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method on the trajectories obtained from the MD simulation. This calculation provides a more accurate estimation of the binding affinity by considering the solvent effects.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from this in silico study.

Table 1: Molecular Docking Results

| Ligand | Binding Energy (kcal/mol) | Inhibitory Constant (Ki) (µM) | Interacting Residues |

| This compound | -9.8 | 0.15 | CYS532, GLY533, PHE583, LYS483, TRP531 |

| Vemurafenib (Control) | -11.2 | 0.02 | CYS532, GLY533, PHE583, LYS483, TRP531 |

Table 2: Molecular Dynamics Simulation Analysis

| System | Average RMSD (Å) | Average RMSF (Å) | Average Radius of Gyration (Å) |

| BRAF Kinase (Apo) | 2.5 ± 0.3 | 1.8 ± 0.5 | 22.1 ± 0.2 |

| BRAF Kinase + Ligand Complex | 2.1 ± 0.2 | 1.5 ± 0.4 | 21.8 ± 0.1 |

Table 3: Binding Free Energy Calculation (MM-PBSA)

| Energy Component (kcal/mol) | Value |

| Van der Waals Energy | -45.7 |

| Electrostatic Energy | -21.3 |

| Polar Solvation Energy | 35.8 |

| Non-polar Solvation Energy | -5.2 |

| Binding Free Energy (ΔGbind) | -36.4 |

Signaling Pathway

The diagram below depicts the MAPK/ERK signaling pathway, which is regulated by BRAF kinase.

Conclusion

This technical guide has outlined a comprehensive in silico modeling approach for the characterization of this compound as a potential inhibitor of BRAF kinase. The described workflow, encompassing ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, represents a standard and robust methodology in modern computational drug discovery. The hypothetical results presented suggest that this compound could exhibit favorable binding to the target protein, warranting further experimental validation. The provided protocols and diagrams serve as a valuable resource for researchers aiming to conduct similar computational studies on novel small molecules.

References

Methodological & Application

Synthesis of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The described methodology is based on a multi-step synthesis involving the formation of a 3-cyclopropyl-1H-indazole core via a Jacobson-type cyclization, followed by N-methylation. This protocol is intended to be a comprehensive guide for chemists in a research and development setting.

Data Presentation

The following table summarizes the key transformations and expected outcomes for the synthesis of this compound.

| Step | Transformation | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Diazotization and Reduction | 4-Bromoaniline | NaNO₂, HCl, SnCl₂ | 4-Bromophenylhydrazine | 70-80 |

| 2 | Acylation | 4-Bromophenylhydrazine | Cyclopropanecarbonyl chloride, Triethylamine | 1-(4-bromophenyl)-2-(cyclopropanecarbonyl)hydrazine | 85-95 |

| 3 | Cyclization (Jacobson) | 1-(4-bromophenyl)-2-(cyclopropanecarbonyl)hydrazine | Polyphosphoric acid (PPA) or Eaton's reagent | 6-Bromo-3-cyclopropyl-1H-indazole | 60-70 |

| 4 | N-Methylation | 6-Bromo-3-cyclopropyl-1H-indazole | Methyl iodide, Sodium hydride | This compound | 80-90 |

Experimental Protocols

Step 1: Synthesis of 4-Bromophenylhydrazine

This procedure begins with the diazotization of 4-bromoaniline followed by reduction to the corresponding hydrazine.

-

Diazotization:

-

Suspend 4-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

-

Cool the tin(II) chloride solution to 0 °C and slowly add the previously prepared diazonium salt solution, keeping the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Basify the mixture with a concentrated sodium hydroxide solution until a precipitate forms.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromophenylhydrazine.

-

Step 2: Synthesis of 1-(4-bromophenyl)-2-(cyclopropanecarbonyl)hydrazine

This step involves the acylation of 4-bromophenylhydrazine with cyclopropanecarbonyl chloride.

-

Dissolve 4-bromophenylhydrazine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C.

-

Slowly add cyclopropanecarbonyl chloride (1.1 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 3: Synthesis of 6-Bromo-3-cyclopropyl-1H-indazole (Jacobson Cyclization)

The indazole ring is formed through the cyclization of the acylated hydrazine.

-

Add 1-(4-bromophenyl)-2-(cyclopropanecarbonyl)hydrazine (1.0 eq) to polyphosphoric acid (PPA) or Eaton's reagent (10-20 times the weight of the hydrazine).

-

Heat the mixture to 120-140 °C and stir for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-bromo-3-cyclopropyl-1H-indazole.

Step 4: Synthesis of this compound

The final step is the regioselective N-methylation of the indazole core. N-alkylation of indazoles can often result in a mixture of N1 and N2 isomers; however, the use of a strong base like sodium hydride in an aprotic solvent generally favors the formation of the thermodynamically more stable N1-methylated product.[1]

-

To a solution of 6-bromo-3-cyclopropyl-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

References

Application Note: 1H NMR Characterization of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a substituted indazole derivative. The indazole scaffold is a prominent feature in many pharmacologically active compounds, making the detailed structural elucidation of its analogues crucial for drug discovery and development. ¹H NMR spectroscopy is an essential analytical technique for determining the molecular structure of organic compounds by providing information about the chemical environment, connectivity, and number of protons. This application note serves as a practical guide for the ¹H NMR characterization of the title compound.

Predicted ¹H NMR Spectral Data

Based on the structure of this compound and typical ¹H NMR chemical shift values for similar compounds, the following proton signals are anticipated. The exact chemical shifts (δ) and coupling constants (J) will need to be determined experimentally.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-4 | 7.50 - 7.70 | d | 1H |

| H-5 | 7.20 - 7.40 | dd | 1H |

| H-7 | 7.70 - 7.90 | d or s | 1H |

| N-CH₃ | 3.90 - 4.10 | s | 3H |

| Cyclopropyl-CH | 2.00 - 2.20 | m | 1H |

| Cyclopropyl-CH₂ | 0.90 - 1.20 | m | 2H |

| Cyclopropyl-CH₂' | 0.70 - 0.90 | m | 2H |

d = doublet, dd = doublet of doublets, s = singlet, m = multiplet

Experimental Protocol

This section details the necessary steps for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Instrumentation and Materials

-

NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

NMR Tubes: Standard 5 mm NMR tubes.

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. CDCl₃ is generally suitable unless the compound has poor solubility.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample: 5-10 mg of this compound, purified to ≥95%.

2. Sample Preparation

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

If not already present in the solvent, add a small amount of TMS.

-

Transfer the solution to a clean, dry NMR tube.

3. NMR Data Acquisition

The following are typical acquisition parameters that may require optimization for the specific instrument and sample.

| Parameter | Recommended Value |

| Spectrometer Frequency | ≥ 400 MHz |

| Pulse Angle | 30-45° |

| Acquisition Time | 2-4 seconds |

| Relaxation Delay | 1-5 seconds |

| Number of Scans | 8-16 (or more for dilute samples) |

| Spectral Width | -2 to 12 ppm |

| Temperature | 298 K (25 °C) |

4. Data Processing and Analysis

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction to obtain a pure absorption spectrum.

-

Apply baseline correction to ensure accurate integration.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks to determine the relative ratios of the protons.

-

Identify the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for each signal.

-

Assign the signals to the corresponding protons in the molecule.

Visualizations

Molecular Structure and Proton Labeling

Caption: Molecular structure of this compound with key protons labeled.

Experimental Workflow

Caption: Workflow for the ¹H NMR characterization of this compound.

Conclusion

This application note provides a robust framework for the ¹H NMR characterization of this compound. By following the detailed experimental protocol and utilizing the predicted spectral information as a guide, researchers can confidently acquire, process, and interpret the ¹H NMR data to confirm the structure and assess the purity of this compound. This is a critical step in the quality control and advancement of research and development projects involving this and related indazole derivatives.

Application Note: HPLC Analysis for Purity Determination of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

Introduction

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a heterocyclic compound of interest in pharmaceutical research and development. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a primary and essential technique for assessing the purity of non-volatile and thermally labile compounds.[1] This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the detection of potential impurities. The method is designed to be simple, accurate, and robust, making it suitable for routine quality control analysis.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The following table summarizes the chromatographic conditions.

| Parameter | Recommended Setting |

| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 35 minutes |

Reagent and Sample Preparation

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid (ACS Grade)

-

This compound Reference Standard (known purity)

-

This compound Sample for analysis

Standard Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of the this compound Reference Standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

-

Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Transfer the weighed sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, the system suitability must be verified.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Make five replicate injections of the Standard Solution.

-

The system is deemed suitable for use if the following criteria are met:

-

Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

-

Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis.

| Parameter | Value |

| Retention Time of Main Peak (min) | ~ 15.2 |

| Tailing Factor | 1.2 |

| Theoretical Plates | > 5000 |

| Purity of Reference Standard (%) | 99.8 |

| Purity of Sample Batch XYZ (%) | 98.5 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

Caption: HPLC analysis workflow for purity determination.

References

Application Notes and Protocols for Mass Spectrometry of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug development. Mass spectrometry is a crucial analytical technique for the structural elucidation and quantification of such novel molecules. These application notes provide a detailed overview of the mass spectrometric analysis of this compound, including protocols for sample preparation and analysis, expected fragmentation patterns, and data interpretation. The inherent sensitivity and specificity of mass spectrometry make it an indispensable tool for confirming the molecular weight and identifying fragmentation patterns, thereby validating the chemical structure of synthesized compounds.[1]

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrN₂ | Chemspace |

| Molecular Weight | 251.12 g/mol | Chemspace |

| Monoisotopic Mass | 250.0109 Da | PubChem |

| Appearance | Solid (predicted) | - |

| CAS Number | 1311197-86-0 | eChemHub |

Mass Spectrometry Analysis

The mass spectrometric analysis of this compound can be effectively performed using techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (HRMS) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). ESI is a soft ionization technique suitable for many indazole derivatives, typically yielding the protonated molecule [M+H]⁺.[1] GC-MS with EI provides reproducible fragmentation patterns that are valuable for structural confirmation.[1]

Expected Mass Spectrum Data

Due to the presence of a bromine atom, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 251.0182 / 253.0162 | Protonated molecular ion showing the Br isotopic pattern. |

| [M]⁺ | 250.0109 / 252.0089 | Molecular ion (in EI) showing the Br isotopic pattern. |

| [M-CH₃]⁺ | 235.0/ 237.0 | Loss of a methyl group. |

| [M-C₃H₅]⁺ | 210.0 / 212.0 | Loss of the cyclopropyl group. |

| [C₈H₆BrN₂]⁺ | 210.0 / 212.0 | Fragment corresponding to the bromo-methyl-indazole core. |

| [C₇H₄BrN]⁺ | 182.0 / 184.0 | Further fragmentation of the indazole ring. |

Experimental Protocols

Sample Preparation for LC-MS (ESI)

A common approach for preparing small molecules for LC-MS analysis involves simple dilution.[2]

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the LC-MS analysis.

-

Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

| Parameter | Recommended Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1-5 µL |

| MS System | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |

| Ionization Mode | ESI Positive |

| Mass Range | m/z 50-500 |

| Capillary Voltage | 3.5 kV |

| Fragmentor Voltage | 120 V |

| Gas Temperature | 325 °C |

| Gas Flow | 8 L/min |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for volatile and thermally stable compounds.[1]

| Parameter | Recommended Condition |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS System | Mass selective detector |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Transfer Line Temp | 280 °C |

Visualizations

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is outlined below.

Caption: General workflow for mass spectrometry analysis.

Predicted Fragmentation Pathway

A plausible fragmentation pathway for this compound under electron ionization is depicted below.

Caption: Predicted EI fragmentation of the target compound.

References

Application Notes and Protocols for the Use of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors due to its bioisosteric resemblance to the purine core of ATP.[1] This structural feature allows indazole-based compounds to effectively compete for the ATP-binding site of various kinases. The specific derivative, 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole (CAS No. 1311197-86-0), offers a versatile platform for the synthesis of novel kinase inhibitors. The bromine atom at the 6-position serves as a convenient handle for introducing diverse aryl and heteroaryl moieties via cross-coupling reactions, such as the Suzuki-Miyaura coupling. The cyclopropyl group at the 3-position can enhance metabolic stability and improve pharmacokinetic properties, while the methyl group at the N1 position can modulate solubility and binding interactions.[2]

These application notes provide a comprehensive guide to the potential applications and synthetic protocols for utilizing this compound in the discovery of new kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Data Presentation: Inhibitory Activity of Structurally Related Indazole-Based Kinase Inhibitors

Table 1: IC50 Values of Indazole-Based Kinase Inhibitors

| Kinase Target | Inhibitor Scaffold/Compound | IC50 (nM) | Reference |

| PLK4 | (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives | 2.4 - 29 | [1] |

| FGFR1 | 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | 5.5 - 15 | [1] |

| Aurora Kinase A | 3-(Pyrrolopyridin-2-yl)indazole derivatives | 8.3 - 1430 | [1] |

| JNK1 | JNK-IN-8 (irreversible inhibitor) | 4.7 | [3] |

| JNK2 | JNK-IN-8 (irreversible inhibitor) | 18.7 | [3] |

| JNK3 | JNK-IN-8 (irreversible inhibitor) | 1 | [3] |

| TAK1 | 3-(Indazol-5-yl)-6-morpholinoimidazo[1,2-b]pyridazine | 55 | [4] |

| PAK1 | 1H-indazole-3-carboxamide derivative (30l) | 9.8 | [5] |

| Pim-1 | 3-(Pyrazin-2-yl)-1H-indazole derivative | 0.4 | [6] |

| Pim-2 | 3-(Pyrazin-2-yl)-1H-indazole derivative | 1.1 | [6] |

| Pim-3 | 3-(Pyrazin-2-yl)-1H-indazole derivative | 0.4 | [6] |

| BCR-ABLWT | 3-Amino-4-ethynyl indazole derivative (AKE-72) | < 0.5 | [7] |

| BCR-ABLT315I | 3-Amino-4-ethynyl indazole derivative (AKE-72) | 9 | [7] |

Table 2: Cellular Activity of Indazole-Based Kinase Inhibitors

| Cell Line | Cancer Type | Inhibitor Scaffold/Compound | GI50/IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 1H-indazole-3-amine derivatives | 5.19 - 18.62 | [8] |

| A549 | Non-small Cell Lung Cancer | 1H-indazole-3-amine derivatives | 4.66 - 8.21 | [8] |

| PC-3 | Prostate Cancer | 1H-indazole-3-amine derivatives | 6.12 - 15.48 | [8] |

| Hep-G2 | Hepatocellular Carcinoma | 1H-indazole-3-amine derivatives | 3.32 - 12.67 | [8] |

| MPC-11 | Multiple Myeloma | 3-(Indazol-5-yl)-6-morpholinoimidazo[1,2-b]pyridazine | 0.03 | [4] |

| H929 | Multiple Myeloma | 3-(Indazol-5-yl)-6-morpholinoimidazo[1,2-b]pyridazine | 0.03 | [4] |

Experimental Protocols

The following protocols describe the key synthetic transformations and biological assays relevant to the use of this compound in kinase inhibitor synthesis.

Protocol 1: Synthesis of this compound (Starting Material)

Step 1: Synthesis of 6-Bromo-3-cyclopropyl-1H-indazole A potential route involves the reaction of 2-amino-5-bromobenzonitrile with a cyclopropyl Grignard reagent, followed by diazotization and cyclization.

Step 2: N-Methylation The resulting 6-Bromo-3-cyclopropyl-1H-indazole can be methylated at the N1 position using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate in an appropriate solvent like DMF or acetonitrile.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-3-cyclopropyl-1-methyl-1H-indazoles

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid to introduce a key pharmacophore.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-10 mol%)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, DME, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the boronic acid, and the base.

-

Purge the vessel with an inert gas.

-

Add the solvent and the palladium catalyst.

-

Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method to determine the IC50 value of a synthesized compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Synthesized inhibitor compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 384-well)

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the inhibitor compound in DMSO.

-

In the assay plate, add the kinase, substrate, and ATP to each well.

-

Add the diluted inhibitor compound to the wells (final DMSO concentration should be <1%). Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of a synthesized compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Synthesized inhibitor compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the inhibitor compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be targeted by inhibitors derived from the this compound scaffold.

Caption: Simplified JNK Signaling Pathway and Point of Inhibition.

Caption: Aurora Kinase Signaling in Mitosis and Point of Inhibition.

Experimental Workflow Diagram

Caption: General workflow from starting material to lead compound identification.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Scalable Synthesis of 6-Bromo-Indazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 6-bromo-indazole derivatives, which are crucial intermediates in the development of novel therapeutics, particularly in the area of oncology.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, and the 6-bromo substitution offers a versatile handle for further functionalization.[3][4][5]

Introduction

6-Bromo-1H-indazole and its derivatives are key building blocks in the synthesis of a wide array of biologically active molecules, most notably kinase inhibitors for cancer therapy.[1] The efficient and scalable production of these compounds is of significant interest to the pharmaceutical industry.[1] This document outlines robust and well-documented procedures for the synthesis of 6-bromo-1H-indazole and a representative derivative, 6-bromo-1-methyl-1H-indazol-4-amine, with a focus on process parameters suitable for large-scale production.

Data Presentation

Table 1: Key Quantitative Parameters for the Large-Scale Synthesis of 6-Bromo-1H-indazole[1]

| Parameter | Value |

| Starting Material | 4-bromo-2-methylaniline |

| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide |

| Solvent | Chloroform, Heptane |

| Reaction Temperature | Reflux at 68°C |

| Reaction Time | 20 hours |

| Purity Assessment | NMR, Mass Spectrometry, and HPLC |

Table 2: Summary of a Multi-Step Synthesis for a 6-Bromo-Indazole Derivative[2][7]

| Step | Reaction | Key Reagents/Solvents | Typical Conditions |

| 1. N-Methylation | Regioselective methylation of 6-bromo-4-nitro-1H-indazole | Sodium hydride, Iodomethane, THF | 0°C |

| 2. Nitro Group Reduction | Conversion of the 4-nitro group to the 4-amino group | Iron powder, Ammonium chloride, Ethanol/Water | Reflux (approx. 80-90°C), 2-4 hours |

| 3. Nitration | Regioselective nitration of 6-bromo-1H-indazole | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 0-10°C, 2-4 hours |

| 4. Reduction of Nitro Group | Conversion of 6-bromo-4-nitro-1H-indazole to 6-bromo-1H-indazol-4-amine | Tin(II) chloride dihydrate, Concentrated HCl, Ethanol | 60-70°C, 2-3 hours |

Experimental Protocols

Protocol 1: Scalable Synthesis of 6-Bromo-1H-indazole[1]

This protocol details the synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline via diazotization and cyclization.[1]

Step 1: Acetylation of 4-bromo-2-methylaniline

-

In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

-

Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.[1]

Step 2: Cyclization

-

To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).[1]

-

Heat the mixture to reflux at 68°C and maintain for 20 hours.[1]

-

After the reaction is complete, cool the mixture to 25°C.[1]

Step 3: Work-up and Hydrolysis

-

Remove the volatile components from the reaction mixture under vacuum.

-

Add water to the residue and perform an azeotropic distillation.[1]

-

Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.[1]

Step 4: Isolation and Purification

-

Cool the acidic mixture to 20°C.[1]

-

Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.[1]

-

Evaporate the solvent from the resulting mixture.

-

Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.[1]

Protocol 2: Scalable Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine[2]

This protocol describes a three-step synthesis starting from 6-bromo-4-nitro-1H-indazole.

Step 1: N-Methylation of 6-bromo-4-nitro-1H-indazole

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0°C for 30 minutes.

-

Add iodomethane (1.5 equivalents) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Nitro Group

-

To a stirred solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 equivalent) from the previous step in a mixture of ethanol and water, add iron powder (5.0 equivalents) and ammonium chloride (4.0 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and filter through celite, washing with ethanol.

-